

# An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxytetrahydrofuran

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## Compound of Interest

Compound Name: *3-Hydroxytetrahydrofuran*

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## Introduction

**3-Hydroxytetrahydrofuran** (3-OH THF), also known as tetrahydrofuran-3-ol, is a versatile heterocyclic organic compound. It is a colorless to light yellow liquid at room temperature, recognized for its bifunctional nature, incorporating both a cyclic ether and a secondary alcohol. [1] This unique structure imparts valuable reactivity and solubility characteristics, establishing it as a critical intermediate in various sectors, most notably in the pharmaceutical and agrochemical industries.[1] Its significance is underscored by its role as a key building block in the synthesis of several important drugs, including antiviral agents like Amprenavir and Fosamprenavir, which are used in the treatment of HIV/AIDS, as well as certain anticancer medications.[2][3] The chirality of **3-Hydroxytetrahydrofuran**, particularly the (S)-enantiomer, is often crucial for the biological activity of the final pharmaceutical product.[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of **3-Hydroxytetrahydrofuran**, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

## Core Physicochemical Properties

The physicochemical properties of **3-Hydroxytetrahydrofuran** are fundamental to its application in chemical synthesis and drug development. These properties dictate its behavior

in reaction mixtures, its purification profile, and its potential interactions in biological systems. A summary of these key properties is presented in the table below.

Property	Value	Conditions/Notes
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	
Molecular Weight	88.11 g/mol [4][5]	
Appearance	Colorless to slightly yellow clear liquid[1][6]	
Boiling Point	179 °C[2][7] - 181 °C[5][6]	at 760 mmHg (Atmospheric Pressure)
88-89 °C[2]	at 17 mmHg	
80 °C[4]	at 15 mmHg	
93-95 °C[8]	at 26 mmHg	
Melting Point	Not applicable	Liquid at standard conditions.
Density	1.087 g/cm <sup>3</sup> [2]	at 19 °C
1.09 g/mL[5]	at 25 °C	
1.103 g/mL[4]	at 25 °C (for (S)-enantiomer)	
1.11 g/mL[6]		
Solubility	Soluble in water.[4][9] Miscible with water and polar solvents. [6][9] Soluble in chloroform and methanol (slightly).[4][10]	The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents.[6][9]
pKa	14.49 ± 0.20	Predicted value.[4][10]
logP (Octanol-Water Partition Coefficient)	-0.784[4]	at 22 °C and pH 6.8
-0.600	Estimated value.	
Refractive Index (n <sub>20/D</sub> )	1.45[5][6]	at 20 °C

# Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of **3-Hydroxytetrahydrofuran** in research and development. The following are detailed methodologies for key experiments.

## Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

- Apparatus: Thiele tube or a beaker with a heating oil (e.g., paraffin oil), thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), and a heating source (e.g., Bunsen burner or hot plate).
- Procedure:
  - A small amount (a few milliliters) of **3-Hydroxytetrahydrofuran** is placed into the fusion tube.
  - The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.
  - The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
  - This assembly is then immersed in the heating oil within the Thiele tube or beaker.
  - The oil is heated gently and stirred continuously to ensure uniform temperature distribution.
  - As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.
  - Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

- The heating is then stopped, and the oil bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

## Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

- Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.
- Procedure:
  - The clean, dry pycnometer is accurately weighed ( $m_1$ ).
  - The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed ( $m_2$ ).
  - The pycnometer is emptied, dried completely, and then filled with **3-Hydroxytetrahydrofuran**.
  - The same procedure of thermal equilibration and volume adjustment is followed as with the water. The pycnometer filled with the sample liquid is weighed ( $m_3$ ).
  - The density of the **3-Hydroxytetrahydrofuran** is calculated using the following formula:  
$$\text{Density } (\rho) = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$$
 where  $\rho_{\text{water}}$  is the known density of water at the experimental temperature.

## Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide.

- Apparatus: Test tubes, vortex mixer, and a graduated pipette.
- Procedure for Qualitative Solubility:
  - To a test tube, add a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).
  - Add a small, measured amount of **3-Hydroxytetrahydrofuran** (e.g., 0.1 mL) to the solvent.
  - The mixture is agitated vigorously using a vortex mixer for a set period.
  - Visually inspect the mixture for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is considered insoluble or partially soluble.
- This process can be repeated with different solvents (e.g., ethanol, diethyl ether, chloroform) to determine its solubility profile.

## Determination of pKa

The pKa is a measure of the acidity of a compound. For an alcohol like **3-Hydroxytetrahydrofuran**, which is a very weak acid, potentiometric titration is a suitable method.

- Apparatus: pH meter with a combination electrode, a burette, a beaker, and a magnetic stirrer.
- Procedure:
  - A known concentration of **3-Hydroxytetrahydrofuran** is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if needed to ensure solubility).
  - The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
  - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.

- After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
- The titration is continued well past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

## Determination of logP (Shake-Flask Method)

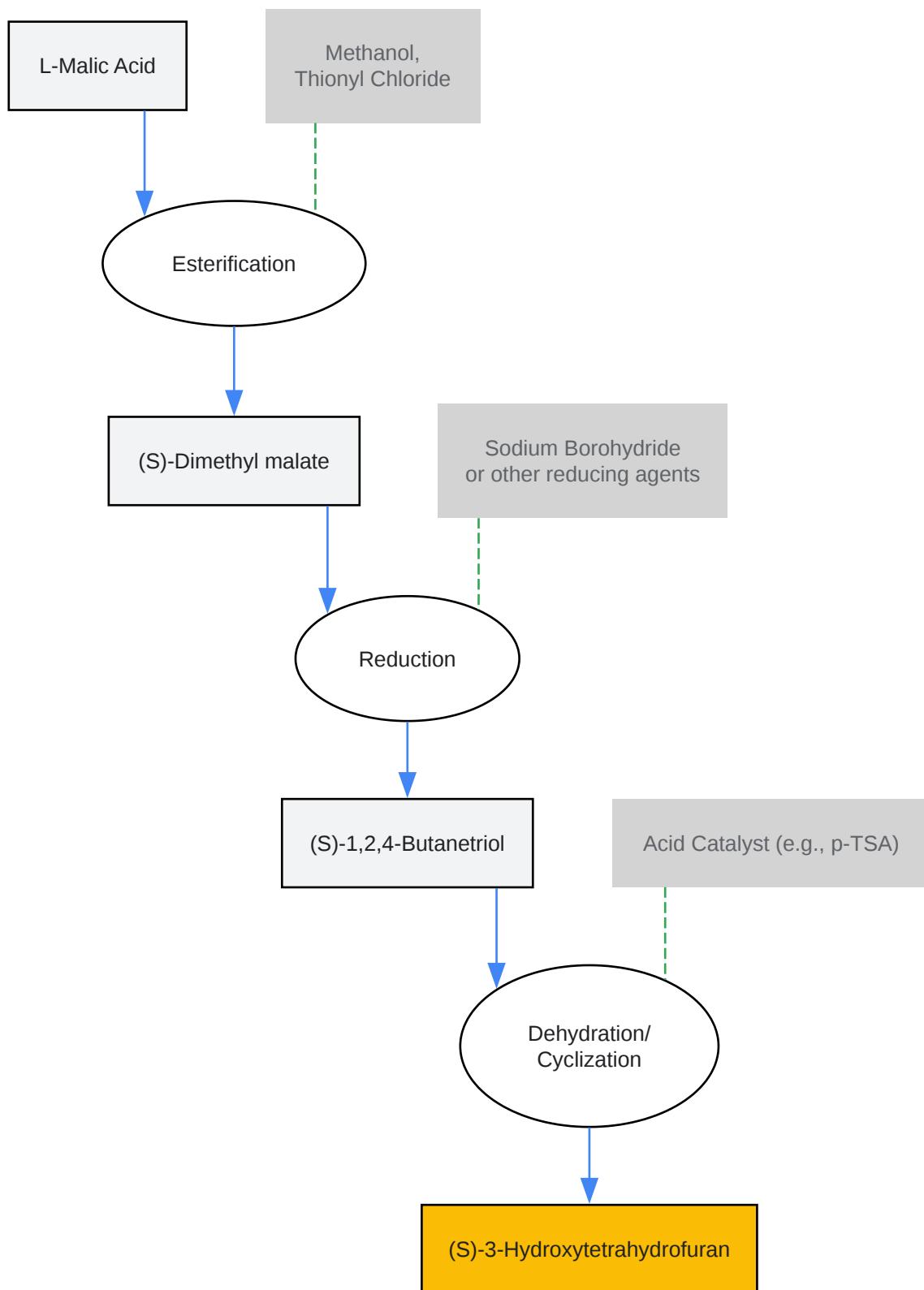
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

- Apparatus: Separatory funnel or vials, n-octanol, buffer solution (e.g., phosphate buffer at pH 7.4), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
  - n-Octanol and the aqueous buffer are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.
  - A known amount of **3-Hydroxytetrahydrofuran** is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
  - A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.
  - The mixture is shaken vigorously for a set time to allow for the partitioning of the solute between the two phases to reach equilibrium.
  - The mixture is then centrifuged or allowed to stand until the two phases are completely separated.
  - The concentration of **3-Hydroxytetrahydrofuran** in each phase is determined using a suitable analytical technique.

- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- logP is the base-10 logarithm of the partition coefficient.

## Synthesis Workflow and Logical Relationships

**3-Hydroxytetrahydrofuran**, particularly the chiral (S)-enantiomer, is often synthesized from readily available chiral starting materials. One common and efficient method starts from L-malic acid. The following diagram illustrates the key steps in this synthetic pathway.

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Caption: Synthesis of **(S)-3-Hydroxytetrahydrofuran** from L-Malic Acid.

This synthetic route involves three main transformations:

- Esterification: The dicarboxylic acid, L-malic acid, is converted to its corresponding dimethyl ester using methanol in the presence of an activating agent like thionyl chloride.[11][12]
- Reduction: The diester is then reduced to the corresponding triol, (S)-1,2,4-butanetriol. This can be achieved using various reducing agents, with sodium borohydride being a common choice.[11][12]
- Dehydration and Cyclization: The final step involves an acid-catalyzed intramolecular dehydration of the butanetriol. The primary hydroxyl group at the 4-position attacks the carbon bearing the secondary hydroxyl group at the 1-position (after protonation), leading to the formation of the five-membered tetrahydrofuran ring and the elimination of a water molecule.[2][11] p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst for this cyclization.[2]

This pathway is highly valued as it allows for the production of the enantiomerically pure (S)-**3-hydroxytetrahydrofuran**, which is a crucial intermediate for the synthesis of various chiral drugs.[2][4]

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